![molecular formula C13H19N3O5 B14168139 2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide CAS No. 6625-91-8](/img/structure/B14168139.png)
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide is a complex organic compound with a unique structure that includes both hydroxyethyl and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide typically involves the reaction of 3-nitrobenzoyl chloride with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new amide derivatives.
Wissenschaftliche Forschungsanwendungen
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl groups can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Similar in structure due to the presence of bis(2-hydroxyethyl) groups.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Shares the bis(2-hydroxyethyl) moiety but differs in the rest of the structure.
Uniqueness
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide is unique due to the combination of hydroxyethyl and nitrophenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6625-91-8 |
|---|---|
Molekularformel |
C13H19N3O5 |
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide |
InChI |
InChI=1S/C13H19N3O5/c1-10(15(5-7-17)6-8-18)13(19)14-11-3-2-4-12(9-11)16(20)21/h2-4,9-10,17-18H,5-8H2,1H3,(H,14,19) |
InChI-Schlüssel |
NXDAGEMHJJWAGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


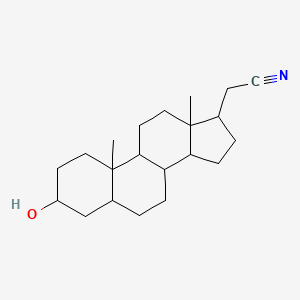
![N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide](/img/structure/B14168061.png)
![1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene](/img/structure/B14168066.png)

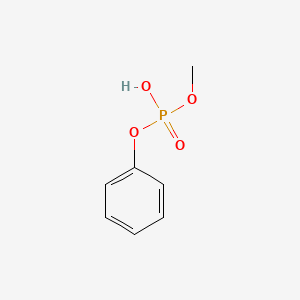
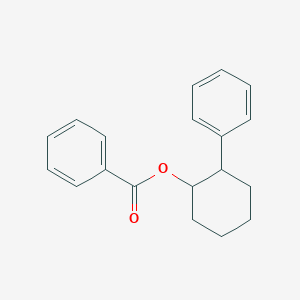

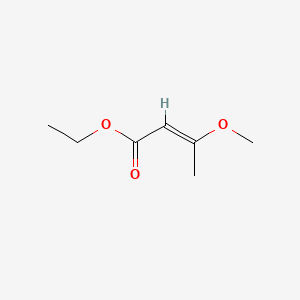
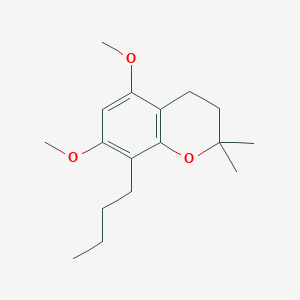
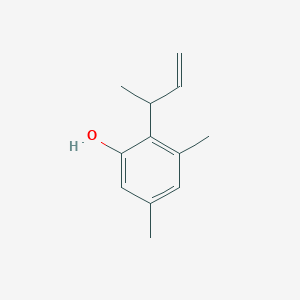
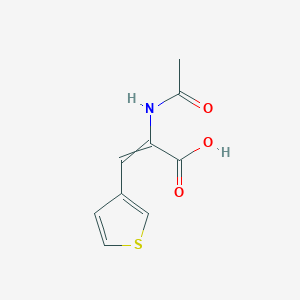
![2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole](/img/structure/B14168121.png)
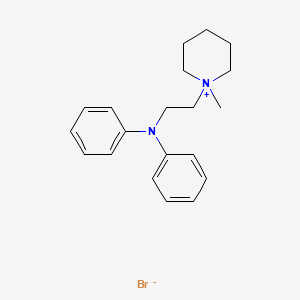
![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
